molecular formula C24H26N4O3 B2666446 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251624-06-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2666446
CAS No.: 1251624-06-2
M. Wt: 418.497
InChI Key: CUDCSDGOGCSTOM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthyridine core and functional groups that may contribute to its biological activity. The molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, and it possesses several functional moieties that enhance its interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight342.39 g/mol
SMILESCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=NC(=N3)C(=O)OCCO
InChIInChI=1S/C18H22N4O2/c1-11...

Research indicates that this compound may act as an inhibitor of specific enzymes involved in DNA repair mechanisms, particularly poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known for their role in cancer therapy, especially in tumors with BRCA mutations. The compound's ability to inhibit PARP could lead to increased cellular sensitivity to DNA-damaging agents such as chemotherapy drugs.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in BRCA-deficient cancer models, enhancing the cytotoxicity of agents like Temozolomide by inducing DNA double-strand breaks .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may protect cells from oxidative stress and contribute to its overall therapeutic potential .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to its ability to modulate neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

  • PARP Inhibition : A study highlighted the development of naphthyridine derivatives as potent PARP inhibitors with low nanomolar IC50 values. These compounds were effective in inducing apoptosis in cancer cells and showed promise in combination therapies .
  • Cell Cycle Arrest : Research demonstrated that related compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to enhanced apoptosis rates. This mechanism is crucial for understanding how this compound might operate at the cellular level .

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-6-8-18-22(27-17-7-9-20-21(13-17)31-12-11-30-20)19(14-25-23(18)26-15)24(29)28-10-4-3-5-16(28)2/h6-9,13-14,16H,3-5,10-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCSDGOGCSTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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